Ioxilan-d4
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Overview
Description
Ioxilan-d4 is a deuterium-labeled version of Ioxilan, a tri-iodinated diagnostic contrast agent. It is primarily used in medical imaging procedures such as angiography, urography, and computed tomographic scans. The deuterium labeling in this compound makes it particularly useful in research applications, especially in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ioxilan-d4 involves the incorporation of deuterium atoms into the Ioxilan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Ioxilan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various iodinated oxidation products, while reduction can yield deuterated analogs with modified functional groups .
Scientific Research Applications
Ioxilan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Utilized in medical imaging to enhance the contrast of specific tissues or organs.
Industry: Applied in the development of new diagnostic agents and imaging techniques
Mechanism of Action
The mechanism of action of Ioxilan-d4 is similar to that of Ioxilan. When injected intravascularly, this compound results in the opacification of vessels in the path of the flow of the contrast medium. This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs. The degree of contrast enhancement is directly related to the iodine content in the administered dose .
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another tri-iodinated contrast agent used in medical imaging.
Iopamidol: A nonionic, water-soluble contrast agent.
Iodixanol: A dimeric, nonionic contrast agent with lower osmolality
Uniqueness of Ioxilan-d4
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, making it an invaluable tool in proteomics and other fields of research .
Properties
Molecular Formula |
C18H24I3N3O8 |
---|---|
Molecular Weight |
795.1 g/mol |
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2 |
InChI Key |
UUMLTINZBQPNGF-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I |
Origin of Product |
United States |
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